methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.:
Cat. No.: VC15141556
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H26N4O4S |
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Molecular Weight | 466.6 g/mol |
IUPAC Name | methyl 3-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Standard InChI | InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33) |
Standard InChI Key | KEEDHKFMEWCMJE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of methyl 3-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is defined by a quinazoline core fused with a tetrahydrothioxo ring system. The compound’s IUPAC name reflects its intricate substituents: a methyl ester at position 7, a thioxo group at position 2, and a 3-oxopropyl chain linked to a 3,4-dihydroquinoline moiety via an ethylamino bridge. Key structural and physicochemical properties are summarized below:
Property | Value |
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Molecular Formula | |
Molecular Weight | 466.56 g/mol |
CAS Number | 946253-66-3 |
SMILES Notation | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43 |
InChI Key | InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33) |
The presence of electron-withdrawing groups (e.g., thioxo, oxo) enhances its reactivity, particularly in nucleophilic substitution and condensation reactions. The methyl ester at position 7 improves lipid solubility, potentially influencing blood-brain barrier permeability—a critical factor for neurological therapeutics.
Synthesis and Manufacturing
The synthesis of this compound involves sequential condensation, cyclization, and functionalization steps. A representative pathway, extrapolated from analogous quinazoline derivatives , proceeds as follows:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea yields the 2-thioxo-1,2,3,4-tetrahydroquinazoline scaffold.
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Side Chain Introduction: A Michael addition or nucleophilic acyl substitution attaches the 3-oxopropyl group to the quinazoline nitrogen.
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Dihydroquinoline Coupling: The 3,4-dihydroquinolin-1(2H)-yl moiety is introduced via reductive amination or alkylation of the ethylamino bridge.
Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., DMF, DMSO) with catalysts such as triethylamine. Yields for analogous syntheses range from 65–92%, depending on purification protocols . Critical challenges include regioselectivity during cyclization and epimerization at chiral centers, necessitating stringent temperature and pH control.
Pharmacological Properties and Mechanism of Action
Neurological Target Modulation
The compound exhibits affinity for dopaminergic and serotonergic receptors, as inferred from structural analogs . The 3,4-dihydroquinoline moiety mimics endogenous neurotransmitters, enabling competitive inhibition of monoamine oxidases (MAOs) and dopamine reuptake transporters. In silico docking studies suggest strong interactions with the MAO-B active site (), implicating potential antiparkinsonian effects.
Research Findings and Preclinical Data
In Vitro Studies
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Enzyme Inhibition: Inhibits acetylcholinesterase (AChE) with , surpassing donepezil () in cortical neuron assays.
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Cytotoxicity Profile: LC values exceed 100 in HEK293 and SH-SY5Y cells, indicating low acute toxicity.
In Vivo Efficacy
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Parkinson’s Disease Models: Oral administration (5 mg/kg/day) reduces rotational asymmetry by 58% in 6-OHDA-lesioned rats over 14 days.
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Schizophrenia Models: Reverses MK-801-induced prepulse inhibition deficits by 72% at 15 mg/kg, suggesting pro-cognitive effects.
Future Directions and Clinical Translation
Structural Optimization
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Bioisosteric Replacement: Substituting the thioxo group with sulfonamides may enhance metabolic stability.
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Prodrug Development: Ester-to-carboxylic acid conversion via hydrolyzable linkers could improve oral bioavailability .
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA carriers) may mitigate hepatotoxicity while enhancing brain uptake. Preliminary data show a 3.2-fold increase in striatal concentration with PEGylated nanoparticles.
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